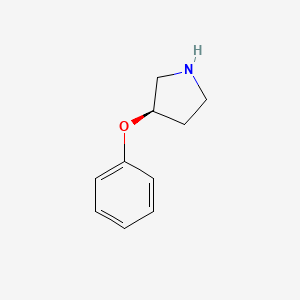

(R)-3-phenoxypyrrolidine

Description

The Pyrrolidine (B122466) Heterocycle as a Pivotal Scaffold in Drug Discovery and Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in numerous natural products, alkaloids, and synthetic compounds with significant pharmacological activities. frontiersin.org Its prevalence in FDA-approved drugs underscores its importance to medicinal chemists and biologists. tandfonline.com The appeal of the pyrrolidine scaffold lies in its structural versatility, hydrophilicity, basicity, and inherent three-dimensionality. tandfonline.comnih.gov This non-planar, saturated ring system allows for the exploration of three-dimensional chemical space, a crucial factor in achieving high-affinity and selective interactions with biological targets. nih.govnih.gov

The pyrrolidine moiety serves as the central framework for a diverse range of therapeutic agents, including those with anticancer, antidiabetic, antiviral, antibacterial, anti-inflammatory, and central nervous system activities. frontiersin.orgtandfonline.com Its ability to be readily functionalized at various positions allows for the fine-tuning of physicochemical and biological properties, leading to the development of derivatives with improved potency, selectivity, and reduced off-target effects. tandfonline.com

Stereochemical Significance of Pyrrolidine Derivatives in Biological Activity

A defining characteristic of the pyrrolidine ring is the presence of one or more stereogenic centers, which imparts chirality to the molecule. nih.govnih.gov This stereochemistry is of paramount importance in determining the biological activity of pyrrolidine derivatives, as biological targets such as enzymes and receptors are themselves chiral and exhibit a high degree of stereoselectivity. nih.govontosight.airesearchgate.net The specific three-dimensional arrangement of substituents on the pyrrolidine ring dictates the binding orientation and affinity of the molecule to its target protein. nih.govresearchgate.net

Consequently, different stereoisomers of a pyrrolidine-containing compound can exhibit vastly different pharmacological profiles, with one enantiomer often being significantly more active than the other(s). nih.govnih.govnih.gov This phenomenon highlights the critical need for stereocontrolled synthesis in the development of pyrrolidine-based drugs to ensure the desired therapeutic effect and minimize potential off-target activities associated with inactive or less active isomers. nih.gov

The Chiral Phenoxypyrrolidine Moiety as a Versatile Pharmacophore

The combination of a chiral pyrrolidine ring with a phenoxy group gives rise to the phenoxypyrrolidine moiety, a privileged pharmacophore in medicinal chemistry. This structural motif has been incorporated into a variety of drug candidates targeting diverse biological systems. The phenoxy group can engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, with the target protein, while the chiral pyrrolidine core provides a defined spatial orientation for these interactions.

For instance, in the development of selective estrogen receptor degraders (SERDs) for the treatment of breast cancer, the (S)-O-pyrrolidine side chain was identified as a key pharmacophore for degradation activity, whereas the (R)-isomer was found to be inactive. acs.org This stark difference in activity underscores the critical role of the pyrrolidine's stereochemistry. Similarly, in the design of inhibitors for neuronal nitric oxide synthase (nNOS), a cis-pyrrolidine pharmacophore was a central feature of the lead compounds. nih.gov The synthesis of specific enantiomers was crucial for evaluating their inhibitory potential. nih.gov

Overview of Research Trajectories for (R)-3-Phenoxypyrrolidine and Related Analogs

Research involving this compound and its analogs is actively being pursued across several therapeutic areas. The versatility of this scaffold allows for its application in the development of inhibitors for various enzymes and modulators of receptor activity.

One significant area of research is in the development of inhibitors for stearoyl-CoA desaturase (SCD), an enzyme implicated in conditions such as acne and oily skin. google.com A compound incorporating a 3-(2-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone moiety demonstrated a dose-dependent decrease in sebum production. google.com

Furthermore, analogs of this compound have been explored as components of antiviral agents. For example, in the search for inhibitors of SARS-CoV-2 replication, derivatives containing a substituted pyrrolidin-3-yloxy moiety at the 2-position of a phenyl ring were synthesized and evaluated. mdpi.com These studies often involve systematic structure-activity relationship (SAR) investigations to optimize the antiviral potency. mdpi.com

The development of potent and selective inhibitors for phosphodiesterase-4 (PDE4) has also utilized phenoxypyrrolidine-related structures. In one study, the replacement of a tetrahydrofuran (B95107) ring with a deprotected tetrahydropyrrol ring significantly impacted the inhibitory potency. nih.gov This highlights the subtle yet crucial influence of the heterocyclic ring system on biological activity.

The following table provides a summary of representative research on compounds containing the this compound or related moieties:

| Therapeutic Target/Application | Compound/Moiety | Key Findings | Reference |

| Estrogen Receptor Degradation | (S)-O-pyrrolidine side chain | (S)-isomer showed degradation activity, while the (R)-isomer was inactive. | acs.org |

| Neuronal Nitric Oxide Synthase Inhibition | cis-pyrrolidine pharmacophore | Central to the design of novel nNOS inhibitors. | nih.gov |

| Stearoyl-CoA Desaturase Inhibition | 3-(2-(Trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone | Demonstrated dose-dependent reduction in sebum production. | google.com |

| SARS-CoV-2 Replication Inhibition | Substituted pyrrolidin-3-yloxy at the 2-position of a phenyl ring | Analogs were synthesized and evaluated for antiviral activity. | mdpi.com |

| Phosphodiesterase-4 Inhibition | Tetrahydropyrrol ring | Replacement of a tetrahydrofuran ring with a tetrahydropyrrol ring significantly altered potency. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-phenoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPQIQATRHESG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857279-33-5 | |

| Record name | (R)-3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Phenoxypyrrolidine and Its Analogs

General Principles of Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the five-membered pyrrolidine ring is a fundamental objective in organic synthesis due to its prevalence in bioactive natural products and pharmaceuticals. nih.govosaka-u.ac.jp A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern catalytic processes.

A primary strategy for pyrrolidine ring construction is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This method is highly effective for creating substituted pyrrolidines with control over regio- and stereoselectivity. nih.govmdpi.com Another powerful approach involves the ring contraction of larger, more readily available heterocyclic systems, such as pyridines. osaka-u.ac.jpnih.govresearchgate.net This strategy provides access to functionalized pyrrolidine derivatives that can serve as versatile synthons for more complex molecules. osaka-u.ac.jpnih.gov Intramolecular cyclization of ω-amino-substituted precursors and metal-catalyzed C-H amination reactions also represent viable pathways to the pyrrolidine core. organic-chemistry.org

Once the pyrrolidine ring is formed, its functionalization can be achieved through various methods. The nitrogen atom's basicity and nucleophilicity allow for a range of N-alkylation and N-acylation reactions. nih.gov Functionalization of the carbon framework can be accomplished through reactions such as α-alkylation of carbonyl derivatives or by employing catalyst-tuned regio- and enantioselective hydroalkylation of unsaturated pyrrolidine precursors (3-pyrrolines) to introduce substituents at the C2 or C3 positions. organic-chemistry.orgnih.gov

Stereoselective Synthesis of 3-Phenoxypyrrolidine (B3389589) Scaffolds

Achieving high stereoselectivity is paramount in the synthesis of biologically active molecules like (R)-3-phenoxypyrrolidine. The spatial orientation of the phenoxy group at the C3 position significantly influences the molecule's interaction with its biological target. Various stereoselective methods have been developed to control the chirality of the pyrrolidine scaffold. These methods often employ strategies that introduce chirality from the start of the synthesis or create it in a controlled manner during the reaction sequence. nih.govchemistryviews.org

Utilization of Chiral Pool Synthesis from Naturally Occurring Precursors

Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov This approach leverages the inherent chirality of natural molecules to build complex chiral targets, often reducing the number of synthetic steps and avoiding costly resolution or asymmetric catalysis. wikipedia.org Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgresearchgate.net

For the synthesis of this compound, amino acids such as L-hydroxyproline are particularly valuable precursors. The defined stereochemistry of these natural building blocks can be preserved and transferred through a series of chemical transformations to the final product. The synthesis of pyrrolidine-containing drugs is predominantly achieved using cyclic precursors derived from the chiral pool. nih.gov For instance, the synthesis of various biologically active piperidines and other iminosugars often commences from chiral pool sources like L-serine. researchgate.net

Asymmetric Synthetic Routes Employing Chiral Auxiliaries, Reagents, or Catalysts

When suitable chiral pool precursors are unavailable, asymmetric synthesis provides a powerful alternative for establishing the desired stereochemistry. These methods introduce chirality into an achiral molecule through the use of a chiral auxiliary, reagent, or catalyst.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. C2-symmetric pyrrolidines, for example, have been employed as effective chiral auxiliaries. nih.gov

Asymmetric catalysis is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This has been successfully applied to the synthesis of chiral pyrrolidines. For example, catalyst-tuned regio- and enantioselective hydroalkylation reactions can be used for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines. nih.gov Similarly, iridium-catalyzed allylic substitution has been used to produce enantiomerically enriched pyrrolidine derivatives. nih.gov The development of stereoselective 1,3-dipolar cycloadditions using chiral catalysts also allows for the creation of multiple stereocenters in a single step. chemistryviews.org

Mitsunobu Reaction for Stereocontrolled Phenoxy Group Introduction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers. organic-chemistry.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it an ideal tool for introducing the phenoxy group at the C3 position of a pyrrolidine precursor with the desired (R)-configuration from a precursor with an (S)-configured hydroxyl group. organic-chemistry.orgchem-station.com

The reaction typically involves an alcohol, a nucleophile (in this case, phenol), a phosphine (such as triphenylphosphine, TPP), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov The mechanism involves the formation of a betaine from the phosphine and the azodicarboxylate, which then activates the alcohol as an oxyphosphonium salt. Subsequent SN2 attack by the phenoxide nucleophile results in the formation of the desired ether with complete inversion of configuration. nih.govchem-station.com

| Reagent Component | Role in Mitsunobu Reaction |

| Alcohol (e.g., (S)-3-hydroxypyrrolidine derivative) | Substrate providing the carbon backbone and stereocenter. |

| Phenol | Nucleophile that introduces the phenoxy group. |

| Triphenylphosphine (TPP) | Reducing agent that is oxidized to triphenylphosphine oxide. |

| Diethyl azodicarboxylate (DEAD) | Oxidizing agent that is reduced to a hydrazine dicarboxylate. |

The mild reaction conditions and high stereoselectivity of the Mitsunobu reaction have led to its widespread use in the synthesis of natural products and other complex molecules. nih.govchem-station.com

Strategies for Nitrogen Protection and Deprotection in Phenoxypyrrolidine Intermediates

In multi-step syntheses of complex molecules like this compound, it is often necessary to protect the pyrrolidine nitrogen to prevent its interference with subsequent reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions in the synthetic sequence and the ease of its removal.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and its stability towards a variety of non-acidic reagents. researchgate.net It can be readily introduced by treating the pyrrolidine with di-tert-butyl dicarboxylate (Boc)2O. The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.net

| Protecting Group | Common Introduction Reagent | Key Stability | Common Deprotection Condition |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarboxylate ((Boc)2O) | Stable to base and nucleophiles | Strong acid (e.g., TFA, HCl) researchgate.net |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Stable to acidic and basic conditions | Catalytic hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Stable to acid and hydrogenation | Base (e.g., piperidine) |

Multi-step Synthetic Approaches to Construct Phenoxypyrrolidine Architectures

Recent advances in synthetic methodology have enabled the development of one-pot and flow chemistry processes for multi-step syntheses. researchgate.netsyrris.jp One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve efficiency by reducing solvent consumption and purification efforts. researchgate.net Flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offers advantages in terms of safety, scalability, and automation for multi-step sequences. syrris.jp These innovative approaches represent the future of complex molecular assembly. syrris.jp

Exploration of Green Chemistry Principles in Phenoxypyrrolidine Synthesis

The synthesis of this compound and its analogs is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the development of methodologies that are safer, more efficient, and utilize renewable resources. Key areas of exploration include biocatalysis, the use of environmentally benign solvents, and the development of catalytic processes that minimize waste.

One of the most promising green approaches is the use of enzymes as catalysts. Biocatalysis offers high selectivity and operates under mild reaction conditions, often in aqueous media. For the synthesis of chiral precursors to this compound, such as (R)-3-hydroxypyrrolidine, chemoenzymatic and photoenzymatic methods have been developed. For instance, a one-pot photoenzymatic process can be employed for the synthesis of N-Boc-3-hydroxypyrrolidine. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic reduction. nih.gov Amine transaminases (ATAs) and keto reductases (KREDs) are also utilized for the stereoselective synthesis of chiral 3-hydroxypyrrolidines from prochiral ketone precursors. nih.gov

Flow chemistry presents another avenue for a more sustainable synthesis. Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for automation, leading to higher yields and purity. ias.ac.in The Mitsunobu reaction, when adapted to a flow process, can be completed in a significantly shorter time compared to batch conditions, with improved selectivity and yield. ias.ac.in This technology also allows for the integration of in-line purification techniques, further streamlining the synthesis process.

Alternative, more atom-economical methods for the crucial C-O bond formation are also being explored. Transition-metal-catalyzed O-arylation of alcohols is a viable alternative to the Mitsunobu reaction. nih.govresearchgate.netchemrxiv.org Nickel-catalyzed cross-coupling reactions, for example, have been developed for the chemoselective O-arylation of amino alcohols. nih.gov These methods avoid the use of stoichiometric activating and reducing agents, thus generating less waste.

The principles of green chemistry are also applied to the synthesis of the pyrrolidine core itself. For example, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a related chiral alcohol, has been achieved with high efficiency by co-expressing a ketoreductase and a glucose dehydrogenase in E. coli, which aligns with the goal of using biocatalysis for greener pharmaceutical intermediate synthesis. mdpi.com Such biocatalytic approaches could be adapted for the synthesis of the corresponding pyrrolidine precursors.

Table 1: Comparison of Green Chemistry Approaches in Phenoxypyrrolidine Synthesis

| Approach | Key Principles | Advantages | Challenges |

| Biocatalysis | Use of enzymes (e.g., KREDs, ATAs), mild reaction conditions, aqueous media. | High stereoselectivity, reduced waste, use of renewable catalysts. | Enzyme stability and cost, limited substrate scope. |

| Catalytic Mitsunobu Reaction | Use of a catalyst to regenerate the azodicarboxylate reagent. | Reduced waste (catalytic vs. stoichiometric reagents), improved atom economy. | Catalyst development and separation. |

| Flow Chemistry | Use of continuous flow reactors. | Enhanced safety and control, faster reaction times, potential for automation. | Initial equipment investment, potential for clogging. |

| Transition-Metal-Catalyzed O-Arylation | Use of catalytic amounts of transition metals (e.g., Ni, Cu) for C-O bond formation. | High atom economy, avoidance of stoichiometric byproducts. | Metal contamination of the product, ligand development. |

Synthesis of Key Intermediates and Building Blocks for Phenoxypyrrolidine Libraries

The creation of chemical libraries based on the this compound scaffold is a common strategy in drug discovery to explore the structure-activity relationship (SAR). The efficient synthesis of key intermediates and versatile building blocks is crucial for the successful generation of these libraries. A primary building block for this compound and its analogs is the chiral precursor, (R)-3-hydroxypyrrolidine, often protected with a Boc group ((R)-N-Boc-3-hydroxypyrrolidine).

The synthesis of optically pure (R)- or (S)-3-hydroxypyrrolidine can be achieved through various routes. One common method involves the asymmetric reduction of a prochiral ketone, N-Boc-3-pyrrolidinone, using biocatalytic methods with ketoreductases (KREDs), which can provide high enantiomeric excess. nih.gov Chemical methods for the synthesis of (S)-3-hydroxypyrrolidine have also been developed, starting from materials like optically pure 4-amino-(S)-2-hydroxybutyric acid. google.com Another approach utilizes epichlorohydrin as a starting material to produce 4-chloro-3-hydroxy-butyronitrile, which then undergoes reduction and cyclization to form 3-hydroxypyrrolidine. google.com

Once the key intermediate, (R)-N-Boc-3-hydroxypyrrolidine, is obtained, it serves as a versatile platform for diversification. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a variety of phenols, leading to a library of phenoxypyrrolidine analogs with diverse substitution patterns on the aromatic ring.

Alternatively, the hydroxyl group can be derivatized to introduce other functionalities. For instance, esterification or etherification with different partners can lead to a range of analogs. The nitrogen atom of the pyrrolidine ring, after deprotection of the Boc group, provides another point for diversification. N-alkylation or N-arylation can be performed to introduce a wide array of substituents, further expanding the chemical space of the library. google.com

For the creation of more complex libraries, functionalized pyrrolidine building blocks can be synthesized. These building blocks may already contain substituents at other positions of the pyrrolidine ring. The synthesis of such substituted pyrrolidines often begins with readily available starting materials like proline or 4-hydroxyproline. mdpi.comresearchgate.net

The derivatization of the hydroxyl group in triterpenoids, another class of natural products, showcases various chemical strategies that can be conceptually applied to the derivatization of (R)-3-hydroxypyrrolidine for library synthesis. nih.gov These strategies include reactions with strong electrophilic reagents to enhance detectability and allow for further coupling reactions. nih.gov

Table 2: Key Intermediates and Building Blocks for Phenoxypyrrolidine Libraries

| Intermediate/Building Block | Synthetic Precursor | Key Transformations for Library Synthesis |

| (R)-N-Boc-3-hydroxypyrrolidine | N-Boc-3-pyrrolidinone; 4-amino-(S)-2-hydroxybutyric acid; Epichlorohydrin | Mitsunobu reaction or O-arylation with a library of phenols. |

| (R)-3-hydroxypyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | N-alkylation, N-arylation, N-acylation with diverse reagents. |

| (R)-N-Boc-3-(methanesulfonyloxy)pyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | Nucleophilic substitution with various nucleophiles (phenols, thiophenols, amines). |

| Substituted (R)-3-hydroxypyrrolidines | Proline, 4-hydroxyproline, other chiral precursors | Further functionalization at both the hydroxyl and amino groups. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of R 3 Phenoxypyrrolidine Derivatives

Fundamental Insights into Stereochemistry's Influence on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the pharmacological profile of a drug. vu.nl Since biological systems, such as enzymes and receptors, are inherently chiral, they can interact differently with the various stereoisomers of a chiral drug. nu.edu.kz The two mirror-image forms of a chiral molecule, known as enantiomers, should be considered as distinct chemical entities, as they can exhibit significant differences in potency, target selectivity, metabolism, and distribution. nu.edu.kznih.gov

The (R)-3-phenoxypyrrolidine core contains a chiral center at the 3-position of the pyrrolidine (B122466) ring. The specific "(R)" configuration is often crucial for achieving the desired biological effect. This stereochemical dependence underscores the importance of precise three-dimensional structure for effective ligand-target interactions. nih.gov In many cases, one enantiomer (the eutomer) is significantly more active than the other (the distomer). For instance, in a study of tetrahydrolipstatin (THL) and its stereoisomers, the natural configuration proved to be the most potent inhibitor of porcine pancreatic lipase, with other stereoisomers showing significantly reduced activity. jcdronline.org Similarly, research on nature-inspired 3-Br-acivicin isomers revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is responsible for the enhanced biological effect. nih.gov

This principle holds true for pyrrolidine derivatives, where controlling the three-dimensional structure is essential for achieving the desired pharmacological outcome. nih.gov The synthesis and evaluation of individual stereoisomers are therefore a critical step in drug discovery to identify the most active and selective agent.

Elucidation of Positional and Substituent Effects on Pharmacological Activity

Systematic modification of the this compound scaffold allows for a detailed exploration of its SAR. By altering substituents on both the pyrrolidine core and the phenoxy moiety, researchers can fine-tune the compound's properties to optimize its pharmacological activity.

The pyrrolidine ring is a versatile scaffold amenable to substitution at multiple positions, most notably the nitrogen atom (N1) and the carbon atoms of the ring. nih.gov The N1 nitrogen is a common site for modification, providing a vector to alter physicochemical properties and explore interactions with the biological target. A high percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at this position. nih.gov

In the development of dual-site tankyrase inhibitors, for example, modifications to the linker region, which included pyrrolidine variants, had a significant impact on inhibitory potency. The investigation of different linkers, including stereoisomeric pyrrolidine derivatives, led to the identification of compounds with improved affinity. researchgate.netsilae.it This highlights how substitutions attached to the pyrrolidine core can directly influence target engagement.

The phenoxy moiety is a critical component of the scaffold, and its modification significantly affects target binding and selectivity. The electronic properties, size, and substitution pattern of the phenyl ring can be altered to enhance interactions within the target's binding pocket.

A study on 1,2,4-triazole (B32235) derivatives containing a phenoxymethyl (B101242) group demonstrated the importance of the substitution pattern on the phenoxy ring for antifungal activity against Magnaporthe oryzae. While the unsubstituted analog showed moderate activity, the introduction of chlorine atoms to the phenoxy ring generally enhanced potency. A single chlorine atom at the 3-position of the phenoxy ring was shown to have a positive effect on antifungal activity. ijper.org

| Compound | Phenoxy Ring Substitution | Antifungal Activity (% Inhibition) |

| Unsubstituted | H | 53.0 ± 1.5 |

| Ga | 2-Cl | 71.2 ± 3.0 |

| Gb | 3-Cl | 80.3 ± 1.5 |

| Gc | 4-Cl | 75.8 ± 3.1 |

| Gd | 2,3-diCl | 80.4 ± 3.0 |

| Data derived from a study on triazole derivatives against M. oryzae, illustrating the effect of phenoxy ring modifications. ijper.org |

Another example is seen in the development of inhibitors for Schistosoma mansoni histone deacetylase 8 (smHDAC8), where the introduction of a 4-fluorophenoxy group to a scaffold resulted in a derivative with nanomolar inhibitory activity (IC50 = 0.5 µM). These findings confirm that the phenoxy moiety is a key area for modification to optimize target engagement.

The pyrrolidine ring is not planar and can adopt various conformations, a phenomenon known as "pseudorotation." This conformational flexibility allows the scaffold to explore three-dimensional space and adapt its shape to fit optimally within a protein's binding site. nih.gov The specific conformation adopted by a ligand upon binding is often the one with the lowest energy within the protein environment, which may not be the lowest energy conformation in solution.

The stereochemistry at the 3-position of the this compound core influences the ring's preferred conformations and the spatial orientation of the phenoxy group. This, in turn, dictates how the molecule presents its key interacting features to the biological target. Computational studies and X-ray crystallography of related inhibitors have shown that specific, stable conformations are often required for high-affinity binding. researchgate.netsilae.it Therefore, understanding the relationship between conformational preferences and biological response is essential for designing derivatives with improved activity.

Pharmacophore Mapping and Ligand Efficiency Analysis for Phenoxypyrrolidine Scaffolds

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model for this compound derivatives would typically include features such as a hydrogen bond acceptor (the ether oxygen), a hydrogen bond donor or basic nitrogen (the pyrrolidine nitrogen), and an aromatic ring (the phenoxy group). semanticscholar.orgnih.gov Studies on various pyrrolidine-based inhibitors have successfully used pharmacophore models to guide the design of new, more potent compounds and to screen databases for novel hits. figshare.comgrafiati.com For example, a pharmacophore model for pyrrolidine-2,3-dione (B1313883) derivatives as Cdk5/p25 inhibitors was composed of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. nih.govplos.orgresearchgate.net

For pyrrolidine derivatives, several QSAR studies have been successfully conducted. In one study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, 3D-QSAR models were built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models yielded high correlation coefficients (r² > 0.95) and good predictive ability (q² > 0.63), providing visual maps of where steric, electrostatic, hydrophobic, and hydrogen-bonding features could be modified to improve activity. nih.gov

Another QSAR study on pyrrolidine derivatives as matrix metalloproteinase inhibitors also developed robust linear and non-linear models with high correlation coefficients (R² of 0.93 and 0.94), which are useful for predicting the inhibitory ratio of new compounds in this class. nih.gov Similarly, a 3D-QSAR model for pyrrolidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors identified that steric and hydrophobic interactions were key to determining inhibitory activity. researchgate.net These predictive models provide meaningful guidance for the future design and structural modification of potent and selective this compound-based therapeutic agents. nih.govnih.gov

Preclinical Pharmacological Characterization of R 3 Phenoxypyrrolidine Derivatives

In Vitro Biological Activity Profiling and Screening

The in vitro biological activity of (R)-3-phenoxypyrrolidine derivatives has been explored across various assays to determine their potential as therapeutic agents. These investigations have provided initial insights into their pharmacological profiles.

While the broader class of pyrrolidine-containing compounds has been investigated for the inhibition of several enzymes, specific data on the inhibitory activity of this compound derivatives against phosphodiesterase 4 (PDE4), monoamine oxidase B (MAO-B), neuronal nitric oxide synthase (nNOS), and Tankyrase is not extensively available in the current scientific literature. The pyrrolidinone core is present in some PDE4 inhibitors, and various pyrrolidine (B122466) derivatives have been explored as MAO-B inhibitors. However, direct studies on this compound derivatives for these specific enzymatic targets are limited.

The interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) and other receptor systems is an area of active investigation. While some pyrrolidine-based compounds have been identified as ligands for melanocortin receptors, specific and detailed studies on the binding affinity and functional modulation of this compound derivatives at adrenergic, melanocortin, or gonadotropin-releasing hormone (GnRH) receptors are not well-documented in publicly accessible research.

The pyrrolidine ring is a common feature in a number of compounds exhibiting antimicrobial and antiviral properties. However, specific studies focused on the systematic evaluation of the antimicrobial and antiviral efficacy of this compound derivatives are not extensively reported. Further research is required to determine the potential of this particular chemical class in combating microbial and viral infections.

Research has indicated that N-carboxylic acid derivatives of 3-phenoxypyrrolidine (B3389589) exhibit potential as both anticonvulsant and muscle relaxant agents. A study focused on the synthesis and pharmacological evaluation of these compounds demonstrated their activity in preclinical models. The structural modifications involving the nitrogen atom of the pyrrolidine ring were found to be crucial for these biological effects.

Table 1: Preclinical Anticonvulsant and Muscle Relaxant Activity of 3-Phenoxypyrrolidine Derivatives

| Compound Classification | Biological Endpoint | Observed Activity |

| N-Carboxylic Acid Derivatives of 3-Phenoxypyrrolidine | Anticonvulsant | Active in preclinical models |

| N-Carboxylic Acid Derivatives of 3-Phenoxypyrrolidine | Muscle Relaxant | Active in preclinical models |

This table is based on generalized findings for derivatives of 3-phenoxypyrrolidine and does not specify the (R)-enantiomer exclusively, as the source material discusses the broader class of compounds.

Mechanistic Studies at the Molecular and Cellular Level (in vitro)

Understanding the molecular and cellular mechanisms of action is fundamental to the development of novel therapeutic agents. For this compound derivatives, such studies are in the early stages.

The precise molecular targets through which this compound derivatives exert their pharmacological effects, particularly their anticonvulsant and muscle relaxant activities, have not been definitively identified and validated. For many pyrrolidine-based anticonvulsants, modulation of voltage-gated ion channels is a common mechanism. However, specific in vitro studies to confirm such mechanisms for this compound derivatives are needed to substantiate these hypotheses.

Detailed Analysis of Ligand-Protein Interaction Modes

The interaction of this compound derivatives with their protein targets is a complex process governed by a variety of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictate the affinity and specificity of the ligand for its binding site. Detailed structural and computational studies have provided insights into the precise binding modes of these derivatives with their respective protein targets.

One notable derivative, BMS-986169, an (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, has been characterized as a negative allosteric modulator of the glutamate (B1630785) N-methyl-d-aspartate 2B (GluN2B) receptor. nih.gov The binding of this class of compounds is facilitated by a combination of hydrophobic and polar interactions within the allosteric site of the receptor. The phenoxy group of the core scaffold often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, such as phenylalanine or tyrosine. The pyrrolidine ring itself can form van der Waals contacts with aliphatic residues, further stabilizing the complex. Hydrogen bonding is also critical, with the oxygen of the phenoxy group and the nitrogen of the pyrrolidine ring frequently acting as hydrogen bond acceptors or donors with polar residues or backbone amides within the protein.

Another structurally related compound, ABT-200, which features a 3-phenyl-pyrrolidine core, demonstrates potent antagonism of alpha-2 adrenergic receptors. nih.gov Its interaction with the receptor is characterized by the phenyl group occupying a hydrophobic pocket, while the pyrrolidine nitrogen is positioned to form a crucial salt bridge with an acidic residue, such as aspartate, in the transmembrane domain of the receptor. This ionic interaction is a key determinant of the high-affinity binding observed for this compound.

The following table summarizes the key ligand-protein interactions for representative this compound derivatives and related compounds:

| Compound Name | Protein Target | Key Interacting Residues | Type of Interaction |

| BMS-986169 | GluN2B Receptor | Aromatic residues (e.g., Phenylalanine, Tyrosine) | π-π stacking, Hydrophobic |

| Polar residues | Hydrogen bonding | ||

| ABT-200 | Alpha-2 Adrenergic Receptor | Aromatic residues | Hydrophobic interactions |

| Acidic residues (e.g., Aspartate) | Salt bridge |

Pathway Modulation and Signaling Cascade Analysis

The binding of this compound derivatives to their protein targets initiates a cascade of downstream signaling events, ultimately leading to a physiological response. The specific pathways modulated are dependent on the protein target and the nature of the ligand's effect (e.g., agonist, antagonist, allosteric modulator).

For instance, the negative allosteric modulation of the GluN2B receptor by BMS-986169 leads to a reduction in glutamate-mediated signaling. nih.gov This has significant implications for neuronal excitability and synaptic plasticity. By attenuating the influx of calcium through the NMDA receptor channel, these compounds can dampen excessive neuronal firing, a mechanism that is being explored for the treatment of major depressive disorder. nih.gov

In the case of ABT-200, its antagonism of alpha-2 adrenergic receptors results in an increase in the release of norepinephrine (B1679862) in the synapse. nih.gov This is because alpha-2 adrenergic receptors are typically autoreceptors that provide negative feedback on norepinephrine release. By blocking this feedback mechanism, ABT-200 enhances noradrenergic signaling, a pathway that is a well-established target for antidepressant medications. nih.gov

Furthermore, derivatives containing the pyrrolidine scaffold, such as 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), have been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov MNP was found to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response. nih.gov This suggests that certain this compound derivatives could modulate immune and inflammatory pathways. nih.gov

The table below outlines the signaling pathways modulated by these compounds and their downstream effects:

| Compound Class | Protein Target | Signaling Pathway Modulated | Downstream Effects |

| GluN2B NAMs | GluN2B Receptor | Glutamatergic signaling | Reduction in neuronal excitability |

| Alpha-2 Antagonists | Alpha-2 Adrenergic Receptor | Noradrenergic signaling | Increased norepinephrine release |

| Pyrrolidine derivatives | TLRs | TLR signaling (MyD88 and TRIF-dependent) | Inhibition of NF-κB and IRF3 activation |

Computational Chemistry and Molecular Modeling in R 3 Phenoxypyrrolidine Research

De Novo Ligand Design and Optimization Strategies

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the specific geometric and chemical features of a target's binding site. frontiersin.org For a scaffold like (R)-3-phenoxypyrrolidine, de novo design strategies are typically employed not to create the core itself, but to elaborate upon it, growing new functional groups or linking fragments in a way that maximizes favorable interactions with the target protein.

Optimization strategies often focus on constraining known pharmacophores within a more rigid framework to improve selectivity and metabolic stability. For instance, a known bioactive acyclic ethanolamine (B43304) core was successfully constrained by introducing a pyrrolidine (B122466) ring, which maintained functional potency while improving selectivity and metabolic profile. nih.gov This principle can be applied to the this compound scaffold, where computational tools can design modifications to the phenyl ring, the pyrrolidine nitrogen, or the ether linkage to optimize interactions. Generative Artificial Intelligence (AI) algorithms are also emerging as powerful tools for the rapid and semi-automatic design and optimization of drug-like molecules. frontiersin.org

Table 1: Common De Novo Design and Optimization Strategies

| Strategy | Description | Application to this compound |

| Scaffold Decoration | Adding substituents to a core scaffold to explore chemical space and improve properties. frontiersin.org | Designing novel substitutions on the phenoxy or pyrrolidine rings to enhance target binding. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent pockets in the target protein. | Linking a fragment known to bind near the this compound binding site to create a more potent inhibitor. |

| Fragment Growing | Extending a core fragment into an unoccupied region of the binding site to form new interactions. | Computationally "growing" chains from the pyrrolidine nitrogen into a solvent-exposed region to improve potency or solubility. |

| Scaffold Hopping | Replacing the core scaffold with a different one that maintains similar 3D orientation of key functional groups. | Identifying alternative heterocyclic scaffolds that can mimic the spatial arrangement of the phenoxy and pyrrolidine groups. |

| Conformational Constraint | Introducing rigid elements to lock the molecule in a bioactive conformation. nih.gov | Using the pyrrolidine ring to rigidly orient the phenoxy group and other substituents for optimal receptor fit. nih.gov |

This table is generated based on established principles in computational drug design and is for illustrative purposes.

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is crucial in studying derivatives of this compound to understand how they fit into a receptor's active site and to prioritize compounds for synthesis.

Docking studies involve sampling numerous possible conformations (poses) of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov Research on nitrofurans incorporating a 3-phenoxypyrrolidine (B3389589) fragment utilized induced-fit docking (IFD) to model their interactions with various bacterial targets. mdpi.com This advanced docking method accounts for the flexibility of the protein's active site upon ligand binding. The results showed that the 3-phenoxypyrrolidine fragment could stimulate lipophilic contacts with key amino acid residues like leucine, isoleucine, and phenylalanine within the active site. mdpi.com

In another study, molecular docking of pyrimidine (B1678525) derivatives into the active site of human cyclin-dependent kinase 2 was performed to predict their binding modes and energies. nih.gov Such studies typically reveal key interactions like hydrogen bonds and hydrophobic contacts that are essential for affinity. For the this compound scaffold, docking can elucidate how the phenoxy group, the pyrrolidine ring, and any substituents interact with specific residues, guiding the rational design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the conformational stability of the ligand in the binding pocket and the persistence of key interactions. mdpi.com

For dual-target inhibitors of Parkinson's disease, 100-nanosecond MD simulations were used to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov Similarly, MD simulations are applied to refine protein-ligand complexes, study the effect of water molecules on binding, and identify which interactions are maintained throughout the simulation. tbzmed.ac.ir When studying this compound derivatives, MD simulations can verify that the docked pose is stable and that the crucial hydrogen bonds or hydrophobic interactions predicted by docking are maintained over time. This is particularly important as the non-planar pyrrolidine ring can adopt various conformations. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps quantify the stability of the complex and the flexibility of individual residues. mdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for potency and guiding lead optimization. researchgate.net

These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding characteristics are favorable or unfavorable for biological activity. nih.gov For example, a 3D-QSAR study on corticotropin-releasing factor 1 (CRF1) antagonists identified a six-point pharmacophore with features including hydrogen bond acceptors, a donor, hydrophobic regions, and an aromatic ring that were critical for activity. nih.gov

Although no specific CoMFA or CoMSIA studies have been published for a series of this compound analogs, this methodology would be highly applicable. By aligning a series of derivatives and analyzing their activities, researchers could generate contour maps indicating, for instance, that a bulky, electron-withdrawing group is preferred at the para-position of the phenoxy ring, or that a hydrogen bond donor is beneficial on the pyrrolidine nitrogen. These insights provide a clear roadmap for designing the next generation of inhibitors. nih.govresearchgate.net

Table 2: Key Fields in CoMFA and CoMSIA

| Field | Description | Potential Insight for this compound Derivatives |

| Steric (CoMFA/CoMSIA) | Describes the shape of the molecule and where bulk is favored or disfavored. | Identify optimal substituent size on the phenoxy ring for better target fit. |

| Electrostatic (CoMFA/CoMSIA) | Maps regions where positive or negative charges enhance activity. | Guide placement of electron-donating or -withdrawing groups. |

| Hydrophobic (CoMSIA) | Identifies areas where hydrophobic character increases or decreases activity. | Pinpoint locations for adding lipophilic groups to engage with hydrophobic pockets in the target. |

| H-Bond Donor (CoMSIA) | Shows where hydrogen bond donors are favorable for binding. | Suggest modifications to the pyrrolidine ring to form new hydrogen bonds. |

| H-Bond Acceptor (CoMSIA) | Shows where hydrogen bond acceptors are favorable for binding. | Indicate where groups like carbonyls or ethers could be added to improve affinity. |

This table outlines the general principles of 3D-QSAR fields and their hypothetical application.

Fragment-Based Drug Design (FBDD) and Deconstruction Analysis of Binding Energetics

Fragment-based drug design (FBDD) is a lead discovery approach that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target. acs.org These fragments are then optimized and linked together to produce a high-affinity lead. A powerful related strategy is the "deconstruction" of known potent inhibitors into their constituent fragments to understand the energetic contribution of each piece.

Integration of X-ray Crystallography Data with Computational Models for Structural Insights

The integration of experimental structural data, primarily from X-ray crystallography, with computational models is a cornerstone of modern structure-based drug design. nih.gov X-ray crystallography provides a high-resolution, three-dimensional picture of how a ligand binds to its target, revealing the precise orientation and key interactions. wikipedia.org This experimental data is invaluable for validating and refining computational models.

In the FBDD study on tankyrase inhibitors, the binding modes of the deconstructed fragments were determined by X-ray crystallography. acs.org This allowed researchers to confirm that the fragments were binding in the expected subpockets and to observe their specific interactions. This structural information was then used to guide the computational redesign of new inhibitors with novel linkers, leading to a significant increase in potency. acs.org Similarly, the evolution of a fragment hit into a potent BACE1 inhibitor was guided by analysis of its crystal structure with the target enzyme. frontiersin.org

For the this compound scaffold, obtaining a crystal structure of a derivative bound to its target would be a critical step. This structure would serve as the definitive starting point for more accurate molecular docking, MD simulations, and rational design efforts, ensuring that computational resources are focused on models that reflect experimental reality. nih.gov

Future Directions and Emerging Research Avenues for R 3 Phenoxypyrrolidine

Development of Next-Generation Phenoxypyrrolidine Analogs with Enhanced Specificity and Potency

The development of new therapeutic agents often involves the strategic modification of existing scaffolds to enhance their pharmacological properties. For (R)-3-phenoxypyrrolidine, this involves creating next-generation analogs with improved specificity for their biological targets and increased potency.

Researchers are actively exploring modifications to both the pyrrolidine (B122466) ring and the phenoxy moiety. Substitutions on the pyrrolidine ring, particularly at the nitrogen atom (N-1 position), are a common strategy, as a high percentage of FDA-approved drugs containing the pyrrolidine structure are substituted at this position. The goal of these modifications is to fine-tune the molecule's interaction with its target, leading to a more desirable biological response.

A key aspect of developing these next-generation analogs is understanding the structure-activity relationship (SAR). By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify which structural features are critical for its therapeutic effects. This knowledge allows for the rational design of new compounds with optimized properties. For instance, the stereochemistry of pyrrolidine derivatives is crucial for their pharmacological effect, highlighting the importance of controlled three-dimensional structure during synthesis.

The following table provides examples of how modifications to the phenoxypyrrolidine scaffold can influence biological activity:

| Compound | Modification | Impact on Biological Activity |

| (R)-3-(4-Fluorophenoxy)pyrrolidine | Addition of a fluorine atom to the phenoxy ring. | The fluorophenoxy moiety contributes to interactions with a range of biological targets. |

| Phenylpyrrolidine derivatives 43b and 43c | Exploration of the aryl head, oxazole (B20620) core, and propanoic acid tail. | Resulted in the discovery of potent and orally available RBP4 reducers. nih.gov |

| Isophthalamide containing compounds | Focused on increasing cell permeability. | Led to potent and selective β-secretase inhibitors. nih.gov |

Advancements in Asymmetric Synthesis for Scalable and Sustainable Production

The production of enantiomerically pure compounds like this compound is a significant challenge in pharmaceutical manufacturing. Asymmetric synthesis, which favors the production of one enantiomer over the other, is crucial for ensuring the safety and efficacy of chiral drugs. researchgate.net

Recent advancements in asymmetric synthesis are focused on developing scalable and sustainable methods for producing chiral pyrrolidines. rsc.orgmanchester.ac.ukresearchgate.netnih.gov These methods aim to be cost-effective and environmentally friendly. researchgate.netresearchgate.net

Several innovative approaches are being explored:

Biocatalysis: This method uses enzymes to catalyze reactions with high stereoselectivity. researchgate.netacs.org It is considered a green and cost-effective approach to producing chiral compounds. researchgate.net For example, a one-pot photoenzymatic synthesis has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, achieving high conversions and enantiomeric excess. acs.org

Organocatalysis: This approach utilizes small organic molecules as catalysts. nih.govchiralpedia.com Modern organocatalysis has emerged as a powerful tool for constructing complex molecular architectures. nih.gov

Continuous Flow Protocol: This technique allows for the rapid and scalable production of chiral α-substituted pyrrolidines with high diastereocontrol. rsc.org

Multicomponent Reactions (MCRs): MCRs offer benefits like high atom and step economy, producing less waste than traditional multi-step syntheses. researchgate.net

These advancements are not only improving the efficiency of producing this compound but are also making the process more sustainable. researchgate.netresearchgate.net

Application of Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.commdpi.comnih.govmednexus.org These technologies can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their design. mdpi.commednexus.org

In the context of this compound, AI and ML can be used to:

Predict Biological Activity: Machine learning models can be trained to predict the biological activity of phenoxypyrrolidine analogs based on their chemical structure. mdpi.com This allows researchers to prioritize which compounds to synthesize and test, saving time and resources.

Design Novel Analogs: Generative AI models can design new molecules with desired properties. github.com This can accelerate the discovery of next-generation phenoxypyrrolidine derivatives with enhanced specificity and potency.

Optimize Synthesis Pathways: AI can help in designing more efficient and sustainable synthetic routes for producing this compound and its analogs.

The integration of AI and ML into the drug discovery process holds immense promise for accelerating the development of new therapies based on the this compound scaffold.

Exploration of Novel Biological Targets Amenable to Phenoxypyrrolidine Modulation

The unique structural features of the pyrrolidine scaffold allow it to interact with a diverse array of biological targets, including receptors and enzymes. researchgate.net This versatility opens up the possibility of repurposing this compound and its derivatives for new therapeutic applications.

Researchers are actively exploring novel biological targets that could be modulated by phenoxypyrrolidine compounds. This involves:

Target Identification: Using techniques like chemoproteomics to identify the cellular targets of these compounds.

Structure-Based Drug Design: Utilizing the three-dimensional structure of potential targets to design new phenoxypyrrolidine analogs that bind with high affinity and specificity. nih.gov

Exploring New Therapeutic Areas: Investigating the potential of phenoxypyrrolidine derivatives in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. depauw.edu

The discovery of novel biological targets for this compound could lead to the development of first-in-class medicines for a variety of unmet medical needs. For instance, some pyrrolidine derivatives have shown potential as inhibitors of SARS-CoV-2 replication and as modulators of the actin cytoskeleton in breast cancer cells. depauw.edumdpi.com

Q & A

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Compare with analogs such as 4-(2-(pyrrolidin-1-yl)ethoxy)aniline to predict binding affinities .

- Density Functional Theory (DFT) : Calculate thermodynamic stability of intermediates in synthesis pathways .

- Validation : Cross-reference simulated IR spectra with experimental data (e.g., NIST Standard Reference Database 69) .

What analytical techniques resolve contradictions in bioactivity data for this compound derivatives?

Advanced Research Focus

Address discrepancies through:

- Longitudinal Studies : Track bioactivity over time (e.g., three-wave panel designs) to distinguish short-term vs. long-term effects, as demonstrated in pharmacological studies .

- Multivariate Analysis : Use structural equation modeling (SEM) to isolate variables like stereochemistry or solvent effects.

- Cross-Validation : Compare results across multiple assays (e.g., HPLC purity checks, in vitro bioactivity tests) .

What are the challenges in scaling up enantioselective synthesis of this compound?

Q. Advanced Research Focus

- Catalyst Efficiency : Optimize chiral catalysts (e.g., BINAP-metal complexes) to reduce enantiomeric excess (ee) loss at larger scales.

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) for solubility and reaction homogeneity, balancing safety and yield .

- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to detect byproducts .

How do structural modifications (e.g., nitro/methoxy groups) impact the physicochemical properties of this compound?

Q. Basic Research Focus

- LogP Studies : Measure partition coefficients to assess lipophilicity changes. For example, 3-(2-nitrophenoxy) derivatives show higher polarity than methoxy analogs .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to compare melting points of derivatives like 3-(4-methoxyphenyl)pyrrolidine .

- Spectroscopic Trends : Correlate substituent effects with shifts in NMR or IR spectra (e.g., nitro groups altering electron density) .

What strategies mitigate degradation of this compound under experimental conditions?

Q. Basic Research Focus

- Light Sensitivity : Store samples in amber vials to prevent photodegradation, as nitrophenoxy derivatives are prone to light-induced decomposition .

- pH Control : Maintain neutral pH in aqueous solutions to avoid hydrolysis of the pyrrolidine ring.

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage .

How can researchers design robust assays to study the biological activity of this compound?

Q. Advanced Research Focus

- Target Selection : Prioritize receptors with known affinity for pyrrolidine scaffolds (e.g., sigma-1 receptors).

- Dose-Response Curves : Use high-throughput screening (HTS) to establish EC50 values, comparing with structurally similar compounds like 1-(1-phenylcyclohexyl)pyrrolidine .

- Negative Controls : Include enantiomers (e.g., (S)-3-phenoxypyrrolidine) to isolate stereospecific effects .

What ethical and methodological frameworks apply when formulating research questions about this compound?

Q. Methodological Guidance

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring novel catalytic methods meets "Novelty" .

- PICO Framework : Define Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/purity) .

- Literature Gaps : Identify understudied areas (e.g., long-term stability in biological matrices) through systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.